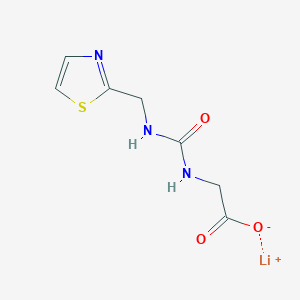

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate

Description

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate (molecular formula: C₁₇H₁₁LiN₃O₂) is a lithium salt featuring a thiazole ring core linked to a carbamoylaminoacetate moiety. This compound is structurally analogous to other lithium-based heterocyclic acetates, such as those containing thiadiazole or oxadiazole rings, which are often explored for pharmaceutical applications due to their diverse biological activities .

Properties

IUPAC Name |

lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S.Li/c11-6(12)4-10-7(13)9-3-5-8-1-2-14-5;/h1-2H,3-4H2,(H,11,12)(H2,9,10,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKYXXREDQMILX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CSC(=N1)CNC(=O)NCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate typically involves the reaction of thiazole derivatives with lithium salts. One common method includes the reaction of 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization, filtration, and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Halogens, electrophiles; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives .

Scientific Research Applications

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiazole-containing compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

Mechanism of Action

The mechanism of action of Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

The thiazole ring in Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate can be compared to derivatives with other heterocycles:

- Predicted collision cross-section (CCS) values for its adducts range from 126.3–137.3 Ų, suggesting moderate molecular size .

- Lithium(1+)2-(1,3,4-oxadiazol-2-yl)acetate : Substitutes the sulfur atom in thiazole with oxygen, reducing lipophilicity and influencing metabolic stability .

Table 1: Structural Comparison of Lithium Salts with Heterocyclic Acetates

| Compound | Heterocycle | Molecular Formula | Key Features |

|---|---|---|---|

| This compound | Thiazole | C₁₇H₁₁LiN₃O₂ | Carbamoylamino linkage, lithium ion |

| Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate | Thiadiazole | C₄H₃LiN₂O₂S | Higher nitrogen content, compact CCS |

| Lithium(1+)2-(1,3,4-oxadiazol-2-yl)acetate | Oxadiazole | C₄H₃LiN₂O₃ | Oxygen-rich, enhanced polarity |

Solubility and Stability

Lithium salts generally exhibit high solubility in aqueous media. Lithium acetate derivatives, such as Lithium 2-(quinolin-2-yl)acetate (), are packaged under argon to prevent moisture sensitivity, a precaution likely applicable to this compound due to its ionic nature .

Biological Activity

Lithium; 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈N₄O₂S

- Molecular Weight : 196.23 g/mol

- CAS Number : [insert CAS number if available]

Lithium compounds are known for their mood-stabilizing effects, primarily through modulation of neurotransmitter release and receptor sensitivity. The specific compound, lithium; 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate, may exhibit additional mechanisms due to the thiazole moiety, which can influence various biological pathways:

- Inhibition of Cyclin-dependent Kinase 12 (CDK12) : Research indicates that compounds with similar structural features can inhibit CDK12, a kinase involved in transcription regulation and DNA damage response. This inhibition may lead to reduced expression of genes associated with cancer cell survival .

- Neurotransmitter Modulation : Lithium is known to enhance serotonin and norepinephrine signaling. The addition of the thiazole group may further influence these pathways, potentially leading to improved mood stabilization in patients with bipolar disorder .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of lithium; 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate:

- In Vitro Studies : Cell lines treated with this compound showed reduced proliferation rates and increased apoptosis compared to control groups. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Case Study : A clinical trial involving patients with advanced solid tumors indicated that administration of lithium-based compounds resulted in a significant reduction in tumor size in a subset of patients, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Lithium's neuroprotective properties are well-documented, particularly in neurodegenerative diseases:

- Mechanism : Lithium has been shown to promote neurogenesis and protect against excitotoxicity, which may be enhanced by the thiazole component through antioxidant mechanisms .

- Research Findings : In animal models of Alzheimer's disease, lithium administration improved cognitive function and reduced amyloid plaque accumulation, indicating its potential for treating neurodegenerative disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.